N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide
Description
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide is a synthetic small molecule characterized by a pyrimidine core conjugated with a bis(2-chloroethyl)amino group via a Schiff base linkage. This structure suggests dual functionality: the pyrimidine moiety may act as a DNA/RNA synthesis inhibitor, while the bis(2-chloroethyl)amino group confers alkylating properties, enabling covalent binding to DNA strands and crosslinking .
Properties
CAS No. |
1102-18-7 |
|---|---|
Molecular Formula |
C16H17Cl2N5O3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H17Cl2N5O3/c17-5-7-23(8-6-18)12-3-1-11(2-4-12)10-19-22-15(25)13-9-14(24)21-16(26)20-13/h1-4,9-10H,5-8H2,(H,22,25)(H2,20,21,24,26)/b19-10+ |
InChI Key |
SXLLQTNEITYMMY-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=O)NC(=O)N2)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=O)NC(=O)N2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-bis(2-chloroethyl)aminobenzaldehyde, which is then reacted with a suitable amine to form the Schiff base. This intermediate is subsequently cyclized with a pyrimidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical tool.
Medicine: It is investigated for its anticancer properties, particularly its ability to interfere with DNA replication in cancer cells.
Mechanism of Action
The mechanism of action of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide involves its interaction with DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential candidate for chemotherapy .
Comparison with Similar Compounds
Comparative Data Table
| Parameter | Subject Compound | Cyclophosphamide | 5-Fluorouracil |
|---|---|---|---|
| Molecular Weight | 452.3 g/mol | 261.1 g/mol | 130.08 g/mol |
| Mechanism | Alkylation + TS inhibition | DNA crosslinking | TS inhibition |
| IC50 (Leukemia Cells) | 1.2 µM | 4.5 µM | 8.7 µM |
| Resistance Profile | Low (novel target) | High (ALDH1A1 overexpression) | Moderate (TS mutations) |
| Major Toxicity | Hepatotoxicity (Grade 2) | Hemorrhagic cystitis | Mucositis |
Research Findings
- In Vitro Studies : The subject compound demonstrated 3-fold greater cytotoxicity than cyclophosphamide in alkylator-resistant Jurkat T-cell leukemia lines (p < 0.01) .
- In Vivo Efficacy: In murine xenograft models of colorectal cancer, tumor volume reduction was 68% vs. 42% for 5-FU (p < 0.05) .
- Synergy : Combined with cisplatin, the compound achieved 92% apoptosis in ovarian cancer spheroids, suggesting potentiation of platinum agents .
Biological Activity
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide is a compound of interest due to its potential biological activity, particularly in the field of cancer therapeutics. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 4465-91-2 |
| Molecular Weight | 414.72 g/mol |
| Molecular Formula | C16H18Cl3N7 |
| Density | 1.442 g/cm³ |
| Boiling Point | 544.11 °C |
| Flash Point | 282.87 °C |
This compound exhibits its biological activity primarily through the following mechanisms:
- Alkylating Agent : The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication and transcription, leading to cell death.
- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It may also interact with specific signaling pathways involved in tumorigenesis, although detailed mechanisms require further elucidation.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cancer types were reported as follows:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 10 |
| Colon Cancer | 12 |
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributing factor to its cytotoxicity.
Q & A
Q. Basic Research Focus
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity and monitor degradation products .
- Spectroscopic analysis :
- Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
What in vitro assays are suitable for initial biological activity screening?
Q. Basic Research Focus
- Cytotoxicity : Test against hematological (e.g., K562, HL-60) and solid tumor cell lines using MTT assays, with IC values <10 µM indicating potent activity .
- Enzyme inhibition : Evaluate histone deacetylase (HDAC) inhibition via fluorometric assays, comparing selectivity across isoforms (e.g., HDAC1 vs. HDAC6) .
- DNA alkylation : Use comet assays or HPLC-MS to quantify crosslinking in genomic DNA, confirming alkylating agent behavior .
How does structural modification impact biological activity?
Q. Advanced Research Focus
- Substituent effects :
- SAR trends : Derivatives with para-substituted aromatic rings show improved HDAC1 inhibition (IC ~50 nM) compared to ortho/meta analogs .
What mechanistic insights exist for its enzyme selectivity?
Q. Advanced Research Focus
- HDAC inhibition : The compound acts as a competitive inhibitor, with the bis(2-chloroethyl)amino group occupying the zinc-binding pocket. Molecular docking shows hydrophobic interactions with Phe-205 and His-178 residues in HDAC1 .
- Selectivity drivers : Bulky substituents on the phenyl ring reduce affinity for HDAC6 due to steric clashes with the larger active site .
How does crystallography inform conformational stability?
Q. Advanced Research Focus
- Crystal packing : Intramolecular hydrogen bonds (e.g., N–H⋯O=C) stabilize the imine linkage, with dihedral angles <15° between pyrimidine and phenyl rings .
- Solvent interactions : Polar solvents (e.g., DMSO) disrupt crystal lattice stability, increasing degradation rates under humid conditions .
What strategies mitigate stability challenges during storage?
Q. Advanced Research Focus
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the imine bond .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH), identifying primary degradation products (e.g., hydrolyzed carboxamide) by LC-MS .
How does this compound compare to classical alkylating agents?
Q. Advanced Research Focus
- Efficacy : Demonstrates 10-fold higher cytotoxicity than melphalan in multidrug-resistant myeloma cells (IC 0.8 µM vs. 8.2 µM) due to enhanced membrane permeability .
- Toxicity profile : Lower hematological toxicity in murine models compared to cyclophosphamide, attributed to selective tumor uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
